Trimethyl[(3a-methyl-3a,6-dihydro-1H-inden-3-yl)oxy]silane
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Overview
Description
Trimethyl[(3a-methyl-3a,6-dihydro-1H-inden-3-yl)oxy]silane is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a trimethylsilyl group attached to an indene derivative, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(3a-methyl-3a,6-dihydro-1H-inden-3-yl)oxy]silane typically involves the reaction of an indene derivative with a trimethylsilyl reagent under controlled conditions. One common method involves the use of trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(3a-methyl-3a,6-dihydro-1H-inden-3-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding silanol derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield the corresponding silane.
Substitution: Nucleophilic substitution reactions can occur, where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions include silanol derivatives, reduced silanes, and substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Trimethyl[(3a-methyl-3a,6-dihydro-1H-inden-3-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism by which Trimethyl[(3a-methyl-3a,6-dihydro-1H-inden-3-yl)oxy]silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of molecules, facilitating their passage through biological membranes. Additionally, the compound can participate in various chemical reactions, modifying the properties of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: A simpler compound with a similar trimethylsilyl group but lacking the indene derivative.
Trimethylsilyl chloride: Commonly used in the synthesis of trimethylsilyl derivatives.
Trimethylsilyl ether: Another compound with a trimethylsilyl group attached to an oxygen atom
Uniqueness
Trimethyl[(3a-methyl-3a,6-dihydro-1H-inden-3-yl)oxy]silane is unique due to the presence of the indene derivative, which imparts distinct chemical properties and potential applications not observed in simpler trimethylsilyl compounds. This uniqueness makes it valuable in specialized applications, particularly in the fields of organic synthesis and material science.
Properties
CAS No. |
88214-28-2 |
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Molecular Formula |
C13H20OSi |
Molecular Weight |
220.38 g/mol |
IUPAC Name |
(7a-methyl-3,5-dihydroinden-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C13H20OSi/c1-13-10-6-5-7-11(13)8-9-12(13)14-15(2,3)4/h6-7,9-10H,5,8H2,1-4H3 |
InChI Key |
IOAIFEAAQLREPK-UHFFFAOYSA-N |
Canonical SMILES |
CC12C=CCC=C1CC=C2O[Si](C)(C)C |
Origin of Product |
United States |
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